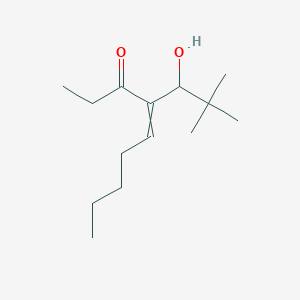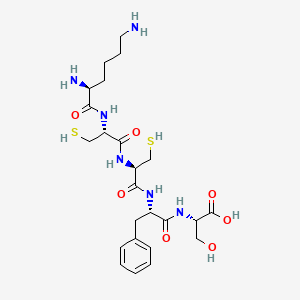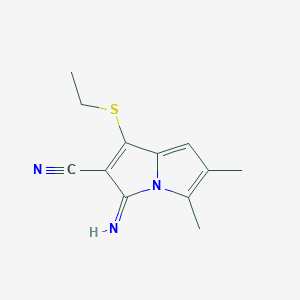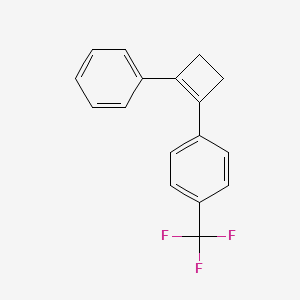![molecular formula C8H13ClO2 B12603303 2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro- CAS No. 918788-83-7](/img/structure/B12603303.png)
2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-: is a chemical compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings, and this specific compound features a tetrahydro structure, indicating that it is fully saturated. The presence of a 2-chloro-2-propen-1-yl group attached to the oxygen atom of the pyran ring adds unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro- can be achieved through various synthetic routes. One common method involves the reaction of tetrahydropyran with 2-chloro-2-propen-1-ol in the presence of a suitable acid catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining a pure product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The presence of the chloro group makes it susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen atoms replacing the chloro group.
Substitution: Substituted products with various nucleophiles replacing the chloro group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro- involves its interaction with various molecular targets and pathways. The chloro group can participate in electrophilic reactions, while the pyran ring can undergo nucleophilic attacks. These interactions can lead to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: This compound features a propynyloxy group instead of a chloro group, leading to different chemical reactivity and applications.
Tetrahydro-2H-pyran-2-one: A simpler structure with a ketone functional group, used in different synthetic applications.
Tetrahydro-2H-pyran-2-ol: Contains a hydroxyl group, making it more hydrophilic and suitable for different chemical reactions.
Uniqueness: The presence of the 2-chloro-2-propen-1-yl group in 2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro- imparts unique reactivity, making it a valuable intermediate in organic synthesis and various research applications.
Properties
CAS No. |
918788-83-7 |
|---|---|
Molecular Formula |
C8H13ClO2 |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-(2-chloroprop-2-enoxy)oxane |
InChI |
InChI=1S/C8H13ClO2/c1-7(9)6-11-8-4-2-3-5-10-8/h8H,1-6H2 |
InChI Key |
RZTSWPTVBWMJTN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC1CCCCO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)

![N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603247.png)
![Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-](/img/structure/B12603253.png)
![Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate](/img/structure/B12603254.png)

![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)


![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)
![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)


![Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12603301.png)
